
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated derivative of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.
Formation of Intermediate: The 6,7-dimethoxyquinazoline is first reacted with a suitable amine to form an intermediate compound.
Deuteration: The intermediate is then subjected to deuteration using deuterium gas or a deuterated reagent to replace the hydrogen atoms with deuterium.
Final Product Formation: The deuterated intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts can be scaled up to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the piperazine ring.
Reduction: Reduction reactions can target the quinazoline ring or the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified amino or piperazine groups.
Reduction: Reduced derivatives with altered quinazoline or methoxy groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or piperazine groups.
Applications De Recherche Scientifique
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced side effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d4
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d2
Comparison:
Metabolic Stability: The deuterated derivatives, such as 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, generally exhibit greater metabolic stability compared to their non-deuterated counterparts.
Pharmacokinetics: Deuterium substitution can lead to improved pharmacokinetic properties, such as longer half-life and reduced clearance.
Therapeutic Potential: The unique properties of deuterated compounds make them promising candidates for drug development, with potential advantages in efficacy and safety.
Propriétés
Formule moléculaire |
C14H19N5O2 |
|---|---|
Poids moléculaire |
297.38 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
Clé InChI |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


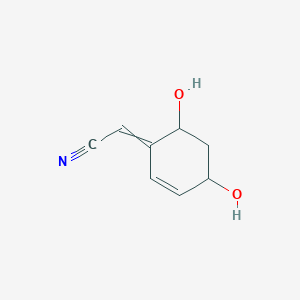
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
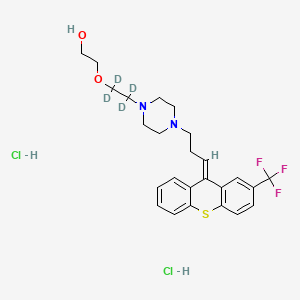
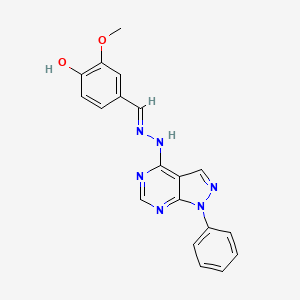

![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
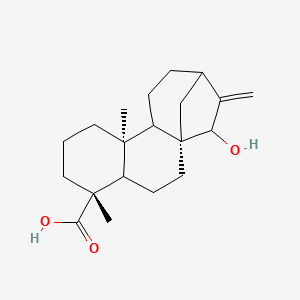
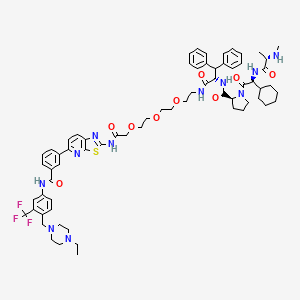
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)


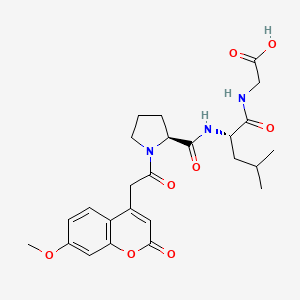
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)
